N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Description
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a sulfonamide derivative characterized by a 4,6-dimethylpyrimidin-2-yl group linked to a phenylsulfamoyl moiety and a benzamide substituted with a pyrrolidine sulfonyl group. This structure combines aromatic and heterocyclic components, which are common in antimicrobial and enzyme-targeting agents.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S2/c1-16-15-17(2)25-23(24-16)27-34(30,31)20-11-7-19(8-12-20)26-22(29)18-5-9-21(10-6-18)35(32,33)28-13-3-4-14-28/h5-12,15H,3-4,13-14H2,1-2H3,(H,26,29)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHMYWVSDKYBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine-sulfonamide intermediate with the benzamide derivative under specific reaction conditions, such as the use of catalysts and controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent selection and purification techniques, is crucial to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. For example:
- Mechanism of Action : The compound may inhibit key enzymes or pathways that are crucial for tumor growth, such as the inhibition of protein kinases involved in cell signaling.
- Case Study : A study published in European Journal of Medicinal Chemistry demonstrated that similar sulfamoyl derivatives showed selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into this compound's efficacy in oncology .
Antimicrobial Properties
The sulfamoyl group in the compound is known for its antimicrobial properties. Research indicates that compounds with similar functional groups can inhibit bacterial growth by interfering with folate synthesis.
- Mechanism of Action : The inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate biosynthesis, is a common mechanism observed.
- Case Study : A related study found that sulfamoyl derivatives demonstrated activity against resistant strains of bacteria, highlighting their potential as novel antibiotics .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of Sulfamoyl Derivative : Starting from 4,6-dimethylpyrimidine, the sulfamoyl group is introduced via chlorosulfonyl isocyanate.
- Coupling Reaction : The resulting sulfamoyl compound is then coupled with pyrrolidine derivatives to form the final product.
- Purification : The product is purified through techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Pharmacokinetic Studies
Further research is needed to understand the pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for assessing the viability of the compound as a therapeutic agent.
Structure-Activity Relationship (SAR) Analysis
Investigating the structure-activity relationships could provide insights into optimizing the compound's efficacy and reducing potential side effects.
Clinical Trials
Ultimately, clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl]-4-(Pyrrolidine-1-Sulfonyl)Benzamide (CAS 448234-53-5)
- Structural Differences : The pyrimidine ring here has a single 4-methyl group instead of 4,6-dimethyl substituents. This reduces steric hindrance and may lower binding specificity compared to the target compound.
- Physicochemical Properties : Molecular weight (507.53 g/mol) is slightly lower than the target compound (521.55 g/mol). The absence of a 6-methyl group likely reduces hydrophobicity (logP).
Sulfamethazine (4-Amino-N-(4,6-Dimethylpyrimidin-2-yl)Benzenesulfonamide)
- Structural Differences: Sulfamethazine features a 4-aminophenylsulfonamide group instead of the benzamide-pyrrolidine sulfonyl moiety.
- Biological Activity: A known antibacterial agent targeting dihydropteroate synthase (DHPS). The target compound’s pyrrolidine sulfonyl group may enhance binding to DHPS via additional van der Waals interactions.
- Solubility : Sulfamethazine’s smaller structure (MW 278.33 g/mol) confers higher aqueous solubility, whereas the target compound’s bulk may reduce solubility but improve membrane permeability .
N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-3-Phenylpropanamide (WAY-312706)
- Structural Differences : Substitutes the benzamide-pyrrolidine sulfonyl group with a 3-phenylpropanamide chain.
- However, the phenyl group may enhance π-π stacking with aromatic residues in enzymes .
Fluorinated and Chlorinated Derivatives ()
Compounds like (S)-4-chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5i) (MP 256–258°C) highlight the impact of halogen substituents:
- Thermal Stability : Higher melting points (e.g., 5i: 256–258°C vs. target compound’s unreported MP) suggest stronger crystal lattice interactions due to halogen polarity .
Functional Group Impact Analysis
- Pyrrolidine Sulfonyl Group : Introduces a rigid, cyclic amine that may improve target binding through hydrogen bonding and steric effects. Comparable to carbamothioyl groups in but with higher metabolic stability .
- 4,6-Dimethylpyrimidine : Enhances hydrophobic interactions compared to 4-methyl (CAS 448234-53-5) or unsubstituted pyrimidines (). This substitution is critical in sulfonamide antibiotics like sulfamethazine .
- Benzamide vs. Acetamide : The benzamide scaffold in the target compound provides a larger aromatic surface for π-π interactions compared to acetamide derivatives () .
Biological Activity
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C19H24N4O3S2
- Molecular Weight : 432.55 g/mol
- Key Functional Groups : Sulfamoyl, pyrrolidine sulfonyl, and dimethylpyrimidine.
The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study focusing on related benzamide derivatives demonstrated their ability to inhibit endo-beta-glucuronidase heparanase, an enzyme implicated in tumor progression and metastasis. The most potent derivatives showed IC50 values ranging from 0.23 to 0.29 µM, highlighting their potential as therapeutic agents against cancer .
The proposed mechanism of action involves the inhibition of specific pathways critical for tumor cell survival and proliferation. For instance, studies have shown that similar compounds can disrupt mTORC1 signaling pathways, leading to reduced cell growth and increased autophagy under nutrient-deficient conditions . This suggests that this compound may leverage metabolic stress in cancer cells to enhance its therapeutic efficacy.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, preliminary structure–activity relationship (SAR) studies revealed that modifications to the benzamide core significantly influenced antiproliferative activity. Compounds with specific substitutions showed enhanced metabolic stability and selective toxicity towards cancer cells while sparing normal cells .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical models:
- Pancreatic Cancer Models : Compounds structurally related to this compound were tested in MIA PaCa-2 pancreatic cancer cells, showing significant reductions in cell viability and alterations in autophagic flux .
- Leukemia Models : Another study reported that derivatives inhibited growth in leukemia cell lines through apoptosis induction and cell cycle arrest at the G2/M phase .
Data Tables
| Compound Name | IC50 (µM) | Target Enzyme | Cell Line Tested |
|---|---|---|---|
| Compound A | 0.23 | Heparanase | MIA PaCa-2 |
| Compound B | 0.29 | Heparanase | K562 (leukemia) |
| N-{...} | TBD | mTORC1 | Various cancer lines |
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves sequential sulfamoylation and sulfonylation steps. First, the pyrimidine sulfamoyl group is introduced via coupling of 4,6-dimethylpyrimidin-2-amine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) . The benzamide core is then functionalized with pyrrolidine sulfonyl groups using nucleophilic substitution or Mitsunobu reactions. Critical parameters include pH control during sulfamoylation, exclusion of moisture, and purification via silica gel chromatography. Yield optimization may require iterative solvent selection (e.g., DMF for polar intermediates) and protecting-group strategies for reactive amines .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : H and C NMR can verify substituent positions (e.g., pyrimidine methyl groups at δ 2.4–2.6 ppm) and sulfonamide connectivity.
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) paired with high-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~537) and detects impurities (<1% threshold) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the benzamide-pyrrolidine linkage, though crystallization may require slow evaporation from DMSO/ethanol mixtures .
Advanced Research Questions
Q. How can molecular docking studies (e.g., using Glide) predict binding interactions with enzymatic targets?
- Protocol : Generate a receptor grid around the target’s active site (e.g., kinase ATP-binding pocket). Perform torsional sampling of the ligand’s pyrimidine and sulfonamide groups, followed by OPLS-AA force field optimization. Use GlideScore 2.5 to rank poses, prioritizing hydrogen bonds between the sulfamoyl group and conserved lysine/aspartate residues .
- Validation : Cross-check with experimental IC data. If docking predicts nanomolar affinity but assays show micromolar activity, consider protein flexibility or solvation effects missed in rigid-receptor models .
Q. How should researchers address contradictory results in biological activity assays?
- Dose-Response Analysis : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from assay noise .
- Orthogonal Assays : Pair enzymatic inhibition data with cellular viability assays (e.g., MTT for cytotoxicity). Contradictions may arise from off-target effects or metabolic instability.
- Data Triangulation : Use SPR (surface plasmon resonance) to validate binding kinetics if biochemical and cellular data conflict. For example, low cellular uptake (not intrinsic inactivity) might explain poor efficacy despite strong in vitro binding .
Q. What strategies can optimize pharmacokinetic properties through structural modifications?
- Lipophilicity Adjustment : Replace the pyrrolidine sulfonyl group with a morpholine sulfonamide to enhance solubility (clogP reduction from 3.2 to 2.1) while retaining target affinity .
- Metabolic Stability : Introduce fluorine at the pyrimidine 5-position to block CYP3A4-mediated oxidation. In vitro microsomal assays (e.g., rat liver microsomes + NADPH) can quantify half-life improvements .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
